molecular formula C7H5NO3 B1230935 6-Hydroxy-3-oxo-1,2-benzisoxazolin CAS No. 86004-57-1

6-Hydroxy-3-oxo-1,2-benzisoxazolin

Cat. No. B1230935
CAS RN: 86004-57-1
M. Wt: 151.12 g/mol
InChI Key: BSVWKKOEZYADMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-benzisoxazole derivatives, including 6-Hydroxy-3-oxo-1,2-benzisoxazolin, often involves base-catalyzed cyclization of o-hydroxy ketoximes or their derivatives. A novel synthesis approach has been described, where 3-amino-1,2-benzisoxazoles are synthesized from 2-[(isopropylideneamino)oxy]benzonitrile, which can serve as intermediates for further chemical transformations (Shutske & Kapples, 1989). Another efficient method involves hydroxylamine sulfate/KOH mediated in situ generated oxime formation and subsequent internal cyclisation (Basappa et al., 2004).

Molecular Structure Analysis

The molecular structure of 6-Hydroxy-3-oxo-1,2-benzisoxazolin and related compounds is characterized by the presence of a benzisoxazole ring, which is a fused ring system combining a benzene ring and an isoxazole ring. The isoxazole ring is a five-membered ring containing three carbon atoms and two heteroatoms, oxygen and nitrogen, at the 1 and 2 positions, respectively.

Chemical Reactions and Properties

6-Hydroxy-3-oxo-1,2-benzisoxazolin can undergo various chemical reactions due to the presence of reactive functional groups. For instance, [3+2]-cycloaddition reactions of azaoxyallyl cations with 1,2-benzisoxazoles have been developed to give oxazoline derivatives, indicating the potential for functionalization and derivatization of the core structure (Feng et al., 2019).

Scientific Research Applications

Synthesis and Biological Evaluation

6-Hydroxy-3-oxo-1,2-benzisoxazolin and its derivatives have been studied extensively in the synthesis of various biologically active compounds. A notable research involves the synthesis of novel 6-Hydroxy-benzo[d][1,3]oxathiol-2-one Schiff Bases, which were evaluated for their anticancer properties. The compounds showed promising cytotoxicity against certain cancer cell lines, suggesting potential applications in developing new anticancer agents (Chazin et al., 2015).

Antitumor Properties

Research on 2-(4-Aminophenyl)benzothiazoles, including derivatives of 6-Hydroxy-3-oxo-1,2-benzisoxazolin, has indicated their potent antitumor properties. These compounds showed selective growth inhibitory properties against human cancer cell lines, with differential uptake and metabolism potentially underlying their selective profile of anticancer activity (Kashiyama et al., 1999).

Synthesis Methodologies

In the field of chemistry, various methodologies for synthesizing 1,2-Benzisoxazole derivatives, including 6-Hydroxy-3-oxo-1,2-benzisoxazolin, have been explored. The synthesis techniques often involve base-catalyzed cyclization of o-hydroxy ketoximes, demonstrating the compound's significance in synthetic and pharmaceutical applications (Shastri, 2016).

properties

IUPAC Name

6-hydroxy-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-4-1-2-5-6(3-4)11-8-7(5)10/h1-3,9H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVWKKOEZYADMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235348
Record name 6-Hydroxy-3-oxo-1,2-benzisoxazolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-3-oxo-1,2-benzisoxazolin

CAS RN

86004-57-1
Record name 6-Hydroxy-3-oxo-1,2-benzisoxazolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086004571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-3-oxo-1,2-benzisoxazolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-2,3-dihydro-1,2-benzoxazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WK Loke, HM Saud - Malaysian Journal of Soil Science, 2021 - msss.com.my
Chromobacterium violaceum is a pathogenic soil bacterium that produces violacein and several types of antibiotics which are active against amoebae, trypanosomes, and Gram-…
Number of citations: 3 www.msss.com.my
M Gillis, J De Ley - Prokaryotes, 2006 - Springer
Number of citations: 39

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